molecular formula C19H22N2O3S2 B2616892 Ethyl 2-methyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate CAS No. 686771-85-7

Ethyl 2-methyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate

Cat. No. B2616892
CAS RN: 686771-85-7
M. Wt: 390.52
InChI Key: MGXKCWRDQXRXLL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of an ester group could make it polar, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Synthesis and Chemical Properties

Phosphine-Catalyzed Annulation : A study by Zhu, Lan, and Kwon (2003) demonstrated the use of ethyl 2-methyl-2,3-butadienoate in a phosphine-catalyzed [4 + 2] annulation process. This method synthesized highly functionalized tetrahydropyridines, showcasing the compound's utility in creating complex chemical structures with high regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

Antimicrobial Activity : Tiwari et al. (2018) reported on the synthesis of novel chromone-pyrimidine coupled derivatives, including related compounds, via an environmentally friendly ionic liquid-promoted method. These derivatives exhibited significant in vitro antifungal and antibacterial activity, showing the potential of such compounds in developing new antimicrobial agents (Tiwari et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s a new compound, initial studies would likely focus on understanding its properties and potential applications .

properties

IUPAC Name

ethyl 2-methyl-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S2/c1-5-24-17(23)19(3,4)26-18-20-14-10-11-25-15(14)16(22)21(18)13-8-6-12(2)7-9-13/h6-9H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXKCWRDQXRXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)SCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate

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